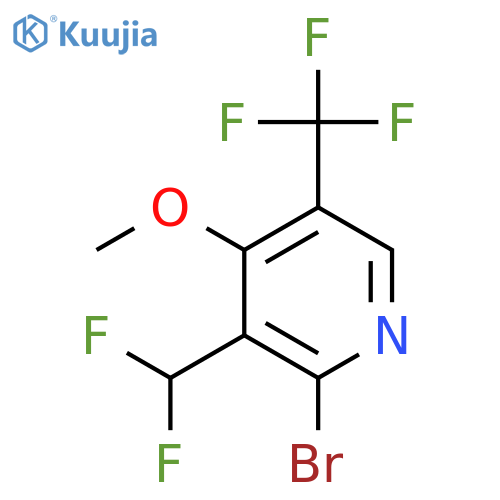

Cas no 1805243-76-8 (2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine)

1805243-76-8 structure

商品名:2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine

CAS番号:1805243-76-8

MF:C8H5BrF5NO

メガワット:306.027418851852

CID:4863056

2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H5BrF5NO/c1-16-5-3(8(12,13)14)2-15-6(9)4(5)7(10)11/h2,7H,1H3

- InChIKey: YFYUFUCVVBBRNZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(F)F)C(=C(C=N1)C(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 237

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029057777-1g |

2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine |

1805243-76-8 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine 関連文献

-

1. Back matter

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

1805243-76-8 (2-Bromo-3-(difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine) 関連製品

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 4964-69-6(5-Chloroquinaldine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量